2-(Pentan-2-yl)azetidine

Description

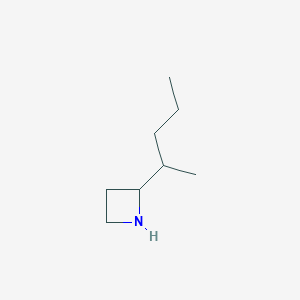

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-pentan-2-ylazetidine |

InChI |

InChI=1S/C8H17N/c1-3-4-7(2)8-5-6-9-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

UDLJUIXYKAACOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1CCN1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Pentan-2-yl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic route and predicted characterization data for 2-(Pentan-2-yl)azetidine. As of the last update, specific literature for this exact compound has not been published. The methodologies and data presented are based on established principles of organic synthesis and spectroscopic analysis of analogous 2-substituted azetidines.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. Their incorporation into molecular scaffolds can enhance metabolic stability and improve pharmacokinetic properties. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound and the analytical methods for its characterization.

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process starting from the commercially available 4-methylhexane-1,3-diol. The first step is a selective tosylation of the primary alcohol, followed by amination and subsequent intramolecular cyclization to form the azetidine ring.

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Amino-4-methylhexan-3-ol

-

Selective Tosylation: To a solution of 4-methylhexane-1,3-diol (1.0 eq) in pyridine at 0 °C, tosyl chloride (1.05 eq) is added portion-wise. The reaction is stirred at 0 °C for 4 hours and then at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure.

-

Azide Formation: The crude tosylated intermediate is dissolved in DMF, and sodium azide (1.5 eq) is added. The mixture is heated to 80 °C for 6 hours. After cooling, the reaction is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Reduction to Amine: The crude azide is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature overnight. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 1-amino-4-methylhexan-3-ol.

Step 2: Synthesis of this compound

-

Mitsunobu Cyclization: To a solution of 1-amino-4-methylhexan-3-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to afford this compound.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed by standard spectroscopic methods.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5-3.7 | m | 1H | H2 |

| ~3.2-3.4 | m | 1H | H4a |

| ~2.9-3.1 | m | 1H | H4b |

| ~2.0-2.2 | m | 1H | H3a |

| ~1.8-2.0 | m | 1H | H3b |

| ~1.3-1.6 | m | 3H | H2' of pentyl, H3' of pentyl |

| ~1.2-1.3 | d | 3H | H1' of pentyl |

| ~0.9 | t | 3H | H5' of pentyl |

| ~0.85 | d | 3H | H4' of pentyl |

| ~1.5-2.5 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~60-65 | C2 |

| ~45-50 | C4 |

| ~35-40 | C2' of pentyl |

| ~25-30 | C3 |

| ~20-25 | C3' of pentyl |

| ~18-22 | C1' of pentyl |

| ~14 | C5' of pentyl |

| ~12 | C4' of pentyl |

Table 3: Predicted IR Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3350 | Medium, Broad | N-H Stretch |

| ~2850-2960 | Strong | C-H Stretch (Aliphatic) |

| ~1100-1250 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 141 | Moderate | [M]⁺ |

| 126 | High | [M - CH₃]⁺ |

| 98 | High | [M - C₃H₇]⁺ |

| 70 | Moderate | [M - C₅H₁₁]⁺ (cleavage of the pentyl group) |

| 56 | High | [C₄H₈N]⁺ (fragmentation of the azetidine ring) |

Experimental Protocols for Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

-

IR Spectroscopy: The IR spectrum will be recorded on an FTIR spectrometer using a thin film of the purified compound on a NaCl plate.

-

Mass Spectrometry: The mass spectrum will be obtained on a mass spectrometer with electron ionization (EI) at 70 eV.

Technical Guide: Chemical Properties of 2-(Pentan-2-yl)azetidine

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and chemical properties.[1] The strained four-membered ring imparts a distinct reactivity profile compared to their larger five- and six-membered ring counterparts.[2] The incorporation of an alkyl substituent at the 2-position, as in 2-(Pentan-2-yl)azetidine, is expected to influence the molecule's steric and electronic properties, thereby affecting its reactivity, basicity, and biological activity. This document aims to provide a comprehensive technical overview of the anticipated chemical properties of this compound, drawing upon data from closely related 2-alkylazetidines.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not available. The following table summarizes typical physicochemical properties of simple azetidines and related 2-alkyl derivatives to provide an estimate.

| Property | Predicted Value/Range for this compound | Notes on Analogous Compounds |

| Molecular Formula | C9H19N | --- |

| Molecular Weight | 141.26 g/mol | --- |

| Boiling Point | Estimated 150-180 °C | Azetidine has a boiling point of 61-62 °C.[3] Alkyl substitution will significantly increase the boiling point. |

| pKa (of conjugate acid) | Estimated 10.5 - 11.5 | The pKa of the conjugate acid of azetidine is 11.29.[3] The alkyl group is expected to have a minor electron-donating effect, potentially slightly increasing the basicity. |

| logP (Octanol/Water) | Estimated 2.0 - 3.0 | The pentyl group will increase lipophilicity compared to unsubstituted azetidine. |

| Appearance | Colorless to pale yellow liquid | Simple azetidines are typically liquids at room temperature.[3] |

| Solubility | Soluble in organic solvents; sparingly soluble in water | Increased alkyl chain length decreases water solubility. |

Synthesis of 2-Alkylazetidines

Several synthetic routes have been developed for the preparation of 2-substituted azetidines. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies

-

From Azetidine-2-carboxylic Acids: Photochemical modifications of azetidine-2-carboxylic acids can yield various alkyl azetidines. This method has been successfully applied for gram-scale synthesis.[4][5]

-

Via Ring Closure of Oxiranes: A general and scalable two-step method involves the synthesis of 2-arylazetidines from oxiranylmethyl-benzylamine derivatives. This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring.[2] While demonstrated for 2-aryl derivatives, this approach could potentially be adapted for 2-alkylazetidines.

-

From Azetines: The catalytic hydrogenation of 2-azetines provides a route to saturated azetidines. This method allows for the chemoselective saturation of the endocyclic double bond.[6]

-

Cycloaddition Reactions: [2+2] cycloaddition reactions between imines and alkenes can be a powerful tool for constructing the azetidine ring, although this often leads to azetidin-2-ones (β-lactams). Subsequent reduction would be necessary to obtain the fully saturated azetidine.

Representative Experimental Protocol: Synthesis of 2-Arylazetidines from Oxiranes[2]

This protocol describes the synthesis of 2,3-disubstituted azetidines and can be conceptually adapted for 2-alkyl derivatives.

Step 1: Synthesis of Oxiranylmethyl-benzylamine Intermediate

To a solution of the primary or secondary amine (e.g., benzylamine) in a suitable solvent such as tetrahydrofuran (THF), epichlorohydrin is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the oxiranylmethyl-benzylamine intermediate.

Step 2: Cyclization to the Azetidine Ring

The oxiranylmethyl-benzylamine intermediate is dissolved in dry THF and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide, is added slowly. The reaction is stirred at low temperature for a specified period before being quenched with a proton source (e.g., saturated ammonium chloride solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography affords the 2-substituted azetidine.

Figure 1. General workflow for the synthesis of 2-substituted azetidines from oxiranes.

Reactivity of the Azetidine Ring

The reactivity of azetidines is dominated by the strain of the four-membered ring, making them susceptible to ring-opening reactions under certain conditions.

Ring-Opening Reactions

Concentrated acids, such as hydrochloric acid, can induce the ring-opening of azetidines upon heating.[7] The regioselectivity of ring-opening in a 2-substituted azetidine will depend on the nature of the substituents and the reaction conditions.

N-Functionalization

The nitrogen atom of the azetidine ring behaves as a typical secondary amine and can undergo various functionalization reactions, including:

-

Alkylation: Reaction with alkyl halides in the presence of a base.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

C-H Functionalization

Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy. For instance, α-lithiation of N-Boc protected azetidines has been reported, allowing for the introduction of various electrophiles at the 2-position.[2]

Figure 2. Key reactivity pathways for a 2-substituted azetidine.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton spectrum is expected to be complex due to the number of aliphatic protons. Key signals would include the multiplets for the protons on the azetidine ring, typically found in the range of 2.0-4.0 ppm. The protons of the pentyl group would appear in the upfield region (0.8-1.5 ppm).

-

13C NMR: The carbon spectrum would show distinct signals for the three carbons of the azetidine ring and the five carbons of the pentyl group. The carbons attached to the nitrogen atom would be deshielded and appear further downfield.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

-

Electron Ionization (EI): EI-MS would likely show a molecular ion peak (M+•) at m/z 141. Fragmentation patterns would involve cleavage of the pentyl group and fragmentation of the azetidine ring.

-

Chemical Ionization (CI): CI-MS would exhibit a prominent protonated molecular ion peak ([M+H]+) at m/z 142, confirming the molecular weight.

Biological Activity and Drug Development Potential

Azetidine-containing compounds have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The azetidine moiety is considered a valuable scaffold in drug discovery as it can impart desirable properties such as increased metabolic stability and improved pharmacokinetic profiles. The 2-(Pentan-2-yl) substituent in the target molecule could potentially interact with hydrophobic pockets in biological targets. The specific biological activity of this compound would need to be determined through biological screening assays.

Conclusion

While specific experimental data on this compound is currently lacking, a comprehensive understanding of its chemical properties can be inferred from the extensive literature on related 2-alkylazetidine derivatives. This guide provides a foundational understanding of its likely physicochemical properties, synthetic accessibility, reactivity, and spectroscopic signatures. The information presented here should serve as a valuable resource for researchers and scientists interested in the exploration and application of this and similar azetidine-based molecules in drug discovery and development. Further experimental investigation is required to fully elucidate the precise chemical and biological profile of this compound.

References

- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. UBIRA ETheses - Azetidines for asymmetric synthesis [etheses.bham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Substituted Azetidines

Audience: Researchers, scientists, and drug development professionals.

Spectroscopic Data Presentation

The comprehensive characterization of a novel compound like 2-(Pentan-2-yl)azetidine would involve a suite of spectroscopic techniques to elucidate its molecular structure and confirm its identity. The data would typically be presented as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Table 1: NMR Spectroscopic Data for a Representative 2-Substituted Azetidine Analog (1-tert-Butoxycarbonyl-2-phenylazetidine)

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.35-7.33 | m | 4H, Phenyl | |

| ¹H | 7.27-7.24 | m | 1H, Phenyl | |

| ¹H | 5.18 | m | 1H, Azetidine-CH | |

| ¹H | 3.99 | t-like | 7.6 | 2H, Azetidine-CH₂ |

| ¹H | 2.62 | m | 1H, Azetidine-CH₂ | |

| ¹H | 2.13 | m | 1H, Azetidine-CH₂ | |

| ¹H | 1.44-1.22 | m | 9H, Boc-C(CH₃)₃ | |

| ¹³C | 156.5 | Boc-C=O | ||

| ¹³C | 142.5 | Phenyl-C (quaternary) | ||

| ¹³C | 128.3 | Phenyl-CH | ||

| ¹³C | 127.2 | Phenyl-CH | ||

| ¹³C | 125.8 | Phenyl-CH | ||

| ¹³C | 79.4 | Boc-C(CH₃)₃ | ||

| ¹³C | 65.6 | Azetidine-CH | ||

| ¹³C | 46.4 | Azetidine-CH₂ | ||

| ¹³C | 28.2 | Boc-C(CH₃)₃ | ||

| ¹³C | 25.6 | Azetidine-CH₂ |

Data sourced from a study on N-Boc-azetidines and presented as an illustrative example.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: FT-IR Spectroscopic Data for a Representative 2-Substituted Azetidine Analog (1-tert-Butoxycarbonyl-2-phenylazetidine)

| Wavenumber (cm⁻¹) | Assignment |

| 2974 | C-H stretch (aliphatic) |

| 1701 | C=O stretch (carbamate) |

| 1389 | C-H bend |

| 1364 | C-H bend |

| 1132 | C-N stretch |

| 698 | C-H bend (aromatic) |

Data sourced from a study on N-Boc-azetidines and presented as an illustrative example.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming its elemental composition.

Table 3: HRMS Data for a Representative 2-Substituted Azetidine Analog (1-tert-Butoxycarbonyl-2-phenylazetidine)

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 256.1308 | 256.1318 |

Data for C₁₄H₁₉NO₂Na. Sourced from a study on N-Boc-azetidines and presented as an illustrative example.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer, such as a Varian 400, 500 MHz, or Bruker 600 MHz instrument.[1] The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or toluene-d₈).[1] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Data processing is performed using appropriate software.

Infrared (IR) Spectroscopy

FT-IR spectra are typically recorded on a spectrophotometer using a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1] The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel 2-substituted azetidine.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of 2-substituted azetidines.

References

A Technical Guide to Substituted Azetidine Compounds: Synthesis, Biological Activity, and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of metabolic stability, improved physicochemical properties, and the ability to explore novel chemical space. This technical guide provides a comprehensive literature review of substituted azetidine compounds, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), presented in a manner amenable to researchers and drug development professionals.

Core Concepts: The Azetidine Advantage in Medicinal Chemistry

Azetidines are increasingly utilized as bioisosteres for other saturated and aromatic rings, offering advantages in terms of molecular rigidity and vectoral projection of substituents.[1] This conformational constraint can lead to higher binding affinities and selectivities for biological targets.[1] Furthermore, the incorporation of the azetidine motif has been shown to enhance pharmacokinetic properties such as solubility and metabolic stability.[2]

Synthesis of Substituted Azetidines

The construction of the strained azetidine ring has been a subject of extensive research, leading to a variety of synthetic strategies. Key approaches include intramolecular cyclizations, cycloadditions, and ring expansions of smaller heterocycles.[3]

General Synthetic Strategies:

-

Intramolecular Cyclization: A common and versatile method involves the intramolecular nucleophilic substitution of a γ-amino halide or a related derivative. This approach allows for the synthesis of a wide range of substituted azetidines.[3]

-

[2+2] Cycloaddition: The reaction of imines with alkenes, often photochemically or through metal catalysis, provides a direct route to the azetidine core.[3]

-

Ring Expansion of Aziridines: The ring expansion of activated aziridines offers another pathway to functionalized azetidines.[4]

A generalized workflow for the synthesis and evaluation of substituted azetidine compounds is depicted below.

Biological Activities of Substituted Azetidines

Substituted azetidines have demonstrated a broad spectrum of biological activities, targeting various classes of proteins, including enzymes, G-protein coupled receptors (GPCRs), and transcription factors.

Azetidines as Enzyme Inhibitors

Azetidine-containing compounds have shown significant promise as inhibitors of various enzymes.

Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target.[5][6] Several studies have reported the development of potent azetidine-based STAT3 inhibitors.[7][8] The general mechanism of STAT3 activation and its inhibition is illustrated in the following diagram.

Table 1: Substituted Azetidines as STAT3 Inhibitors

| Compound | Target | Assay | IC50 (µM) | Reference |

| 5a | STAT3 | EMSA | 0.55 | [7][8] |

| 5o | STAT3 | EMSA | 0.38 | [7] |

| 8i | STAT3 | EMSA | 0.34 | [7] |

| 7g | STAT3 | Binding (ITC) | KD = 0.880 | [7] |

| 9k | STAT3 | Binding (ITC) | KD = 0.960 | [7] |

MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for various neurological and inflammatory disorders.[9]

Table 2: Azetidine-piperazine di-amides as MAGL Inhibitors

| Compound | Target | Assay | IC50 (nM) | Reference |

| 6g | MAGL | Enzyme Inhibition | Potent (exact value not specified) | [9] |

Azetidines Targeting GPCRs

Azetidine derivatives have been developed as antagonists for GPCRs, which are important drug targets.

The C-C chemokine receptor 2 (CCR2) is involved in inflammatory responses, and its antagonists are being investigated for various inflammatory diseases.[10]

Table 3: 4-Azetidinyl-1-aryl-cyclohexanes as CCR2 Antagonists

| Compound | Target | Assay | IC50 (nM) | Reference |

| 8d | hCCR2 | Binding | 37 | [10] |

| 8d | hCCR2 | Chemotaxis | 30 | [10] |

Free fatty acid receptor 2 (FFA2), also known as GPR43, is a target for metabolic and inflammatory diseases.[11]

Table 4: Azetidine Derivatives as FFA2 Antagonists

| Compound | Target | Assay | Potency | Reference |

| GLPG0974 | FFA2 | Functional | Potent antagonist | [11] |

Azetidines as Kinase Inhibitors

The azetidine scaffold has been incorporated into kinase inhibitors, a major class of anticancer drugs.

Mer tyrosine kinase (MerTK) is a receptor tyrosine kinase implicated in immune suppression in the tumor microenvironment.[12]

Table 5: Azetidine-Benzoxazole MerTK Inhibitors

| Compound | Target | Assay | Potency | Reference |

| 31 | MerTK | Kinase Assay | Potent inhibitor | [12] |

Antimicrobial Azetidines

Azetidine derivatives have also shown promising activity against various pathogens.

Certain azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13]

Table 6: Azetidine Derivatives with Antitubercular Activity

| Compound Series | Target Organism | Assay | MIC99 | Reference |

| BGAz | Mycobacterium tuberculosis | Whole cell | <10 µM | [13] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research. Below are representative procedures for the synthesis of a substituted azetidine and a key biological assay.

Synthesis of (S)-Azetidine-2-carboxylic Acid[14]

A common starting material for many substituted azetidines is azetidine-2-carboxylic acid. An efficient synthesis involves the following key steps:

-

Salt Formation and Resolution: 1-benzyl-azetidine-2-carboxylic acid is reacted with D-α-phenylethylamine in a suitable solvent (e.g., ethanol) to form a salt. Cooling and crystallization followed by filtration affords the diastereomeric salt. The obtained solid is then treated to adjust the pH and remove the chiral auxiliary, yielding crude (S)-1-benzyl-azetidine-2-carboxylic acid.

-

Recrystallization: The crude product is recrystallized from a solvent such as ethanol, acetone, or acetonitrile to obtain the pure (S)-1-benzyl-azetidine-2-carboxylic acid.

-

Debenzylation: The purified product is subjected to debenzylation, typically via catalytic hydrogenation using palladium on carbon (5-10 wt%) in a solvent like methanol or ethanol at a temperature of 10-100 °C for 4-24 hours, to yield the final product, (S)-azetidine-2-carboxylic acid.

Monoacylglycerol Lipase (MAGL) Inhibitor Screening Assay[9][15][16][17]

This fluorometric assay provides a method to identify inhibitors of human MAGL.

-

Reagent Preparation:

-

Prepare a 1X MAGL Assay Buffer.

-

Reconstitute the MAGL enzyme stock solution in the assay buffer.

-

Prepare a working solution of the fluorogenic MAGL substrate.

-

Dissolve test compounds and control inhibitors in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the MAGL enzyme solution.

-

Add the test compounds at various concentrations to the respective wells. Include wells for a no-inhibitor control (solvent only) and a positive control inhibitor.

-

Pre-incubate the plate to allow the test compounds to interact with the enzyme.

-

Initiate the reaction by adding the MAGL substrate to all wells.

-

Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) at 37°C.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve.

-

The percent inhibition for each test compound concentration is calculated relative to the no-inhibitor control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

-

The following diagram illustrates a logical workflow for hit identification and validation in a drug discovery context.

Conclusion

Substituted azetidines represent a valuable and increasingly important class of compounds in modern drug discovery. Their unique structural features and favorable physicochemical properties have led to the development of potent and selective modulators of a wide range of biological targets. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents based on the versatile azetidine scaffold. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Synthesis of Azetidines [manu56.magtech.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multi-omics profiling reveals key signaling pathways in ovarian cancer controlled by STAT3 [thno.org]

- 6. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. abcam.com [abcam.com]

- 10. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of 2-Alkylazetidines: A Technical Overview

For Immediate Release

This technical guide delves into the burgeoning field of 2-alkylazetidines, a class of saturated four-membered heterocyclic compounds that are emerging as promising scaffolds in drug discovery. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of the biological activities of these compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Biological Activities and Quantitative Data

Recent research has illuminated the diverse biological potential of 2-alkylazetidines, with significant findings in the areas of neuronal receptor modulation and antimicrobial applications. While the broader class of azetidines, particularly their oxidized counterparts, 2-azetidinones (β-lactams), are well-established as antibiotics, the focus is now shifting to the therapeutic possibilities of non-carbonyl 2-substituted azetidines.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonism

A significant area of investigation for 2-alkylazetidines is their activity as ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them a key target for therapeutic intervention. Certain 2-arylazetidine derivatives have been identified as potent nAChR ligands.[1][2][3] The affinity of these compounds for the receptor is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound ID | R Group | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| F-A-85380 | 2-fluoro-3-pyridylmethoxy | α4β2 | 0.048 | - | [4] |

| Compound 24 | cyclopropyl-containing pyridyl ether | α4β2 | - | >1000 | [5] |

| Compound 26 | N-methylpyrrolidine-substituted pyridyl ether | α4β2 | - | ~250 | [5] |

| Compound 30 | cyclopropyl-containing pyridyl ether | α4β2 | - | ~1000 | [5] |

Table 1: Binding Affinity of 2-Alkylazetidine Derivatives for Nicotinic Acetylcholine Receptors

Antimicrobial Activity

While less explored than their β-lactam relatives, some 2-alkylazetidine derivatives have demonstrated potential antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2-Azetidinone Derivatives | Escherichia coli | 18 (zone of inhibition in mm) | [6] |

| 2-Azetidinone Derivatives | Staphylococcus aureus | 19 (zone of inhibition in mm) | [6] |

| Substituted Phenyl Azetidine-2-one Sulphonyl Derivatives | Gram-positive & Gram-negative bacteria | Variable, some comparable to ampicillin | [7] |

Table 2: Antimicrobial Activity of Azetidine Derivatives (Note: Data primarily on 2-azetidinones, highlighting a need for more research on 2-alkylazetidines.)

Experimental Protocols

To facilitate further research and replication of findings, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11][12]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Stock solution of the 2-alkylazetidine compound

-

Sterile diluent (e.g., saline or broth)

-

Positive control (bacterial culture without compound)

-

Negative control (broth only)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the 2-alkylazetidine compound is prepared in the microtiter plate. This is typically done by adding a starting concentration of the compound to the first well and then serially diluting it across the plate.

-

Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Caption: Workflow for MIC determination.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for determining the potency of a compound against a specific enzyme target.[13][14]

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution to maintain optimal pH

-

Stock solution of the 2-alkylazetidine inhibitor

-

96-well plate or cuvettes

-

Spectrophotometer or plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Assay Setup: In the wells of a microplate, add the buffer, the enzyme, and varying concentrations of the 2-alkylazetidine inhibitor. A control reaction without the inhibitor is also prepared.

-

Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a specific period to allow for binding.

-

Initiation of Reaction: The reaction is initiated by adding the substrate to all wells.

-

Measurement: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence of the product.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated.

Caption: General enzyme inhibition assay workflow.

Signaling Pathways

The interaction of 2-alkylazetidines with nAChRs suggests their potential to modulate critical signaling pathways in the nervous system. Activation of nAChRs by acetylcholine or other agonists leads to the opening of the ion channel, allowing the influx of cations like Na+ and Ca2+. This influx depolarizes the cell membrane, leading to the activation of voltage-gated ion channels and subsequent downstream signaling events.

Caption: Simplified nAChR signaling pathway.

Conclusion and Future Directions

The preliminary data on 2-alkylazetidines highlight their potential as a versatile scaffold for the development of novel therapeutics, particularly for neurological disorders. The ability to modulate nAChRs opens avenues for treating conditions such as pain, depression, and neurodegenerative diseases.[5] Further research is warranted to expand the structure-activity relationship studies for nAChR antagonism and to explore other potential biological targets. The investigation into their antimicrobial properties, especially for non-β-lactam structures, remains a largely untapped area with significant potential. The development of efficient and diverse synthetic routes to access a wide range of 2-alkylazetidine derivatives will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-ARYLAZETINES AS LIGANDS FOR NICOTINIC ACETYLCHOLINE RECEPTORS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. bohrium.com [bohrium.com]

- 4. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Antimicrobial Evaluation of Novel 2-Oxo-4-Substituted Aryl-Azetidine Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. youtube.com [youtube.com]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. superchemistryclasses.com [superchemistryclasses.com]

A Technical Guide to the Discovery and Isolation of Novel Azetidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of novel azetidine alkaloids from diverse natural sources. The document details experimental protocols for their extraction and purification, presents quantitative data in structured tables, and visualizes key biological pathways and experimental workflows using Graphviz diagrams.

Introduction to Azetidine Alkaloids

Azetidine alkaloids are a class of naturally occurring and synthetic compounds characterized by a four-membered nitrogen-containing ring. This strained ring system imparts unique chemical properties and significant biological activities, making them attractive scaffolds for drug discovery.[1] Novel azetidine alkaloids have been isolated from a range of organisms, including marine sponges, bacteria, and plants, and they exhibit a variety of pharmacological effects, such as anticancer, antibacterial, and enzyme-inhibiting activities.[1][2] This guide focuses on three exemplary classes of novel azetidine alkaloids: penaresidins from marine sponges, azetidomonamides from bacteria, and mugineic acids from plants.

Discovery and Isolation from Natural Sources

The initial discovery of novel azetidine alkaloids often involves the screening of natural product extracts for specific biological activities. Once an extract shows promise, a process of bioassay-guided fractionation is typically employed to isolate the active constituent(s).

Penaresidins from Marine Sponges (Penares sp.)

Penaresidins A and B are novel azetidine alkaloids first isolated from the Okinawan marine sponge Penares sp.[3] These compounds have demonstrated potent actomyosin ATPase-activating activity.[3]

The following protocol is a composite of methodologies described in the literature for the isolation of alkaloids from marine sponges.

1. Collection and Extraction:

-

Fresh specimens of the marine sponge Penares sp. are collected and immediately frozen to preserve the chemical integrity of their metabolites.

-

The frozen sponge material (typically in kilogram quantities) is homogenized and repeatedly extracted with methanol (MeOH) at room temperature. The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. The bioactive fractions are tracked at each stage using the actomyosin ATPase assay.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The bioactive fraction (often the CHCl₃ or EtOAc fraction) is subjected to column chromatography on silica gel. A stepwise gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, is used to elute the compounds.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions showing activity are further purified by reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA). The elution is monitored by UV detection, and fractions corresponding to individual peaks are collected.

-

Final Purification: Final purification to yield pure penaresidin A and B may require further HPLC steps using different solvent systems or column chemistries.

Caption: Workflow for the isolation of penaresidins.

Azetidomonamides from Pseudomonas aeruginosa

Azetidomonamides are a class of azetidine-containing alkaloids produced by the bacterium Pseudomonas aeruginosa. Their production is regulated by the quorum-sensing system of the bacterium, suggesting a role in cell-to-cell communication and virulence.[4][5]

The following protocol outlines the steps for the isolation of azetidomonamides from bacterial culture.

1. Bacterial Culture:

-

A large-scale culture of Pseudomonas aeruginosa PAO1 is grown in a suitable liquid medium (e.g., Luria-Bertani broth or a defined minimal medium) to a high cell density to ensure the production of quorum-sensing-regulated secondary metabolites.[6] Cultures are typically incubated for 48-72 hours with shaking at 37°C.

2. Extraction of Culture Supernatant:

-

The bacterial culture is centrifuged to separate the cells from the supernatant.

-

The supernatant, which contains the secreted secondary metabolites, is extracted with an organic solvent such as ethyl acetate. The organic phase is then separated and evaporated to dryness to yield a crude extract.

3. Chromatographic Purification:

-

Solid-Phase Extraction (SPE): The crude extract can be pre-purified using a C18 solid-phase extraction cartridge to remove highly polar and non-polar impurities.

-

Preparative HPLC: The semi-purified extract is then subjected to preparative reversed-phase HPLC. A gradient of acetonitrile in water is a common mobile phase. Fractions are collected and screened for the presence of azetidomonamides using liquid chromatography-mass spectrometry (LC-MS).

-

Final Purification: Fractions containing the compounds of interest are pooled and subjected to a final purification step, which may involve another round of HPLC with a different gradient or a different column to obtain the pure azetidomonamides.

Caption: Workflow for the isolation of azetidomonamides.

Mugineic Acids from Plants

Mugineic acids are a family of azetidine-containing phytosiderophores that are secreted by the roots of graminaceous plants under iron-deficient conditions.[7] They play a crucial role in the uptake of iron from the soil.[7]

The isolation of mugineic acids from plant root exudates requires careful handling to avoid degradation.

1. Collection of Root Exudates:

-

Graminaceous plants, such as barley or wheat, are grown hydroponically in an iron-deficient nutrient solution to stimulate the production and secretion of mugineic acids.

-

The root exudates are collected by immersing the roots of the intact plants in deionized water for a specific period.

2. Purification of Mugineic Acids:

-

Cation-Exchange Chromatography: The collected root exudate solution is passed through a column of a cation-exchange resin in the H+ form. The mugineic acids, being amino acids, are retained on the column.

-

Elution: The column is washed with deionized water to remove unbound impurities. The mugineic acids are then eluted with a dilute solution of ammonia.

-

Anion-Exchange Chromatography: For further purification, the eluate from the cation-exchange column can be applied to an anion-exchange column. The mugineic acids are eluted with a gradient of a salt solution, such as ammonium nitrate.[8]

-

Lyophilization: The purified fractions containing mugineic acids are lyophilized to obtain the compounds in a solid form.

Caption: Workflow for the isolation of mugineic acids.

Quantitative Data

The following tables summarize the quantitative data related to the biological activity of novel azetidine alkaloids.

Table 1: Biological Activity of Penaresidins

| Compound | Biological Activity | Assay | IC₅₀ / EC₅₀ | Reference |

| Penaresidin A | Actomyosin ATPase Activation | ATPase activity assay | - | [3] |

| Penaresidin B | Actomyosin ATPase Activation | ATPase activity assay | - | [3] |

Note: The original paper on the isolation of penaresidins describes them as potent activators but does not provide specific IC₅₀ or EC₅₀ values.

Table 2: Biological Activity of Synthetic Azetidine Amides (STAT3 Inhibitors)

| Compound | Biological Activity | Assay | IC₅₀ (µM) | Reference |

| H172 (9f) | STAT3 Inhibition | EMSA | 0.38 - 0.98 | [1] |

| H182 | STAT3 Inhibition | EMSA | 0.38 - 0.98 | [1] |

| 5a | STAT3 Inhibition | EMSA | 0.55 | [2] |

| 5o | STAT3 Inhibition | EMSA | 0.38 | [2] |

| 8i | STAT3 Inhibition | EMSA | 0.34 | [2] |

Experimental Protocols for Bioassays

Actomyosin ATPase Activity Assay

This assay measures the enzymatic activity of myosin in the presence of actin, which is stimulated by compounds like penaresidins.

1. Reagents:

-

Purified rabbit skeletal muscle actin and myosin.

-

ATP solution.

-

Reaction buffer (e.g., containing KCl, MgCl₂, and imidazole buffer at a specific pH).

-

Malachite green reagent for phosphate detection.

-

Phosphate standard solution.

2. Procedure:

-

The assay is performed in a microplate format.

-

Actin and myosin are mixed in the reaction buffer.

-

The test compound (e.g., penaresidin) at various concentrations is added to the wells.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a specific time.

-

The reaction is stopped, and the amount of inorganic phosphate released is quantified by adding the malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

The ATPase activity is calculated from the amount of phosphate produced and is compared to a control without the test compound.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

EMSA is used to detect the binding of proteins to specific DNA sequences. It can be adapted to screen for inhibitors of this interaction, such as the synthetic azetidine amides that target STAT3.

1. Reagents:

-

Nuclear extract containing activated STAT3 protein.

-

A radiolabeled or fluorescently labeled double-stranded DNA probe containing the STAT3 binding site.

-

Binding buffer (containing components like HEPES, KCl, EDTA, DTT, and glycerol).

-

Polyacrylamide gel and electrophoresis buffer.

2. Procedure:

-

The nuclear extract is pre-incubated with the test compound at various concentrations.

-

The labeled DNA probe is then added to the mixture, and the binding reaction is allowed to proceed at room temperature.

-

The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis.

-

The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescent scanner.

-

The inhibition of STAT3-DNA binding is observed as a decrease in the intensity of the shifted band corresponding to the protein-DNA complex. The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in the shifted band intensity.[2]

Signaling Pathways

Pseudomonas aeruginosa Quorum Sensing

Azetidomonamide production in P. aeruginosa is regulated by the complex quorum-sensing network, which involves the Las and Rhl systems.

References

- 1. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ohsu.edu [ohsu.edu]

- 5. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Anion exchange liquid chromatography--inductively coupled plasma-mass spectrometry detection of the Co2+, Cu2+, Fe3+ and Ni2+ complexes of mugineic and deoxymugineic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Framework for the Conformational Analysis of 2-(Pentan-2-yl)azetidine

This technical guide outlines a comprehensive theoretical approach for determining the conformational landscape of 2-(Pentan-2-yl)azetidine. Addressed to researchers, scientists, and professionals in drug development, this document details the requisite computational methodologies, hypothetical data presentation, and visualization of key conformational concepts. Given the importance of three-dimensional structure in molecular interactions, a thorough understanding of the conformational preferences of substituted azetidines is paramount for the rational design of novel therapeutics.

The strained, four-membered azetidine ring is a key structural motif in medicinal chemistry, offering unique vectors for substitution and influencing the pharmacokinetic properties of drug candidates.[1][2][3] The conformational flexibility of this ring, primarily its puckering, combined with the rotational freedom of its substituents, gives rise to a complex potential energy surface. Theoretical calculations provide a powerful tool to navigate this landscape and identify the most stable conformers.

Core Concepts in Azetidine Conformation

The conformation of this compound is primarily dictated by two factors: the puckering of the azetidine ring and the orientation of the 2-pentyl substituent. The azetidine ring is not planar, adopting a puckered conformation to relieve ring strain.[4] This puckering can be described by a dihedral angle. For a 2-substituted azetidine, the substituent can occupy one of two positions: axial or equatorial. Furthermore, the pentan-2-yl group itself has multiple rotamers that must be considered. The interplay of these factors determines the overall conformational preference.

Computational Methodology

A robust computational protocol is essential for accurately modeling the conformational preferences of this compound. Density Functional Theory (DFT) is a widely used quantum chemical method for such studies, offering a good balance between accuracy and computational cost.[5][6]

Experimental Protocol: Conformational Search and Analysis

-

Initial Structure Generation:

-

Construct the 2D structure of this compound.

-

Generate initial 3D structures for all possible stereoisomers and rotamers. This includes considering both axial and equatorial positions of the pentan-2-yl group relative to the azetidine ring, as well as different staggered conformations of the pentyl chain.

-

-

Geometry Optimization:

-

Perform geometry optimization for all generated initial structures. A commonly used and reliable method is the B3LYP functional with the 6-31G(d) basis set. This level of theory has been shown to be effective for studying organic molecules.

-

The optimization process systematically alters the molecular geometry to find a local minimum on the potential energy surface.

-

-

Frequency Calculations:

-

For each optimized structure, perform frequency calculations at the same level of theory (B3LYP/6-31G(d)).

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

These calculations also provide thermodynamic data, including the Gibbs free energy, which is crucial for determining the relative stability of conformers at a given temperature.

-

-

Analysis of Results:

-

Compare the relative electronic energies and Gibbs free energies of all stable conformers to identify the global minimum and the population of each conformer at equilibrium.

-

Analyze key geometric parameters, such as bond lengths, bond angles, and dihedral angles, to characterize the ring pucker and the orientation of the substituent for the most stable conformers.

-

Data Presentation: Hypothetical Results

The following tables present hypothetical, yet realistic, data that would be obtained from the computational protocol described above. These tables are designed for clear comparison of the quantitative results.

Table 1: Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Equatorial | 0.00 | 0.00 |

| 2 | Axial | 1.25 | 1.10 |

| 3 | Equatorial (Rotamer 2) | 0.85 | 0.90 |

| 4 | Axial (Rotamer 2) | 2.10 | 1.95 |

Energies are relative to the most stable conformer (Conformer 1).

Table 2: Key Geometrical Parameters for the Most Stable Conformers

| Parameter | Conformer 1 (Equatorial) | Conformer 2 (Axial) |

| Ring Puckering Dihedral (C1-N-C2-C3) | 25.5° | 28.1° |

| N-C2 Bond Length (Å) | 1.472 | 1.475 |

| C2-C(pentyl) Bond Length (Å) | 1.541 | 1.545 |

| Torsion Angle (N-C2-C(pentyl)-C(pentyl)) | 178.5° | 65.2° |

Visualization of Concepts

Diagrams are essential for visualizing the complex relationships in conformational analysis. The following diagrams, generated using the DOT language, illustrate the computational workflow and the conformational equilibria.

Caption: Computational workflow for conformational analysis.

Caption: Equilibrium between axial and equatorial conformers.

Conclusion

The theoretical framework presented here provides a systematic approach to elucidating the conformational preferences of this compound. By employing quantum chemical calculations, researchers can obtain detailed information about the relative stabilities and geometric properties of different conformers. This knowledge is invaluable for understanding the structure-activity relationships of azetidine-containing compounds and for guiding the design of new molecules with desired three-dimensional structures for optimal biological activity. The combination of robust computational protocols, clear data presentation, and intuitive visualizations is crucial for translating theoretical calculations into actionable insights for drug discovery and development.

References

- 1. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Reactivity and Stability of the Azetidine Ring

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, represents a unique structural motif in organic chemistry and drug discovery. Its inherent ring strain, intermediate between that of the highly reactive aziridine and the more stable pyrrolidine, endows it with a fascinating and synthetically useful reactivity profile. This guide provides an in-depth exploration of the reactivity and stability of the azetidine ring, offering insights into its chemical behavior, methods for its study, and its applications in modern chemistry.

The Azetidine Ring: A Balance of Strain and Stability

The reactivity of the azetidine ring is largely governed by its significant ring strain, estimated to be approximately 25.4 kcal/mol.[1][2] This value is lower than that of the three-membered aziridine ring (approx. 27.7 kcal/mol) but substantially higher than that of the five-membered pyrrolidine ring (approx. 5.4 kcal/mol).[2] This intermediate level of strain makes azetidines more stable and easier to handle than aziridines, while still being susceptible to a variety of ring-opening reactions that are not readily observed in larger heterocyclic systems.[2][3]

The stability of the azetidine ring is also influenced by the nature of the substituents on both the nitrogen and carbon atoms. Electron-withdrawing groups on the nitrogen atom can increase the ring's susceptibility to nucleophilic attack, while bulky substituents can introduce additional steric strain. The pH of the medium also plays a crucial role, with acid-mediated protonation of the nitrogen atom often facilitating ring-opening reactions.[4][5]

Quantitative Data on Azetidine Stability and Reactivity

The following tables summarize key quantitative data related to the stability and reactivity of the azetidine ring. It is important to note that experimental data for some of these parameters can be scarce and highly dependent on the specific substitution pattern of the azetidine derivative.

Table 1: Thermodynamic and Kinetic Data for the Azetidine Ring

| Parameter | Value | Notes |

| Ring Strain Energy | ~25.4 kcal/mol | Intermediate between aziridine and pyrrolidine.[2] |

| N-Inversion Barrier | ~5.5 kJ/mol | For the parent azetidine, indicating rapid inversion at the nitrogen center.[6] |

| pKa (conjugate acid) | 11.29 | For the parent azetidine, indicating it is a strong base.[7] |

| Unimolecular Dissociation Rate Constant (k_uni) of 1,3,3-Trinitroazetidine | 10^13.96±0.63 exp[(-19900 ± 1190)/T] s⁻¹ | For the gas-phase pyrolysis over a temperature range of 750–1100 K.[8] |

Table 2: pKa Values of Substituted Azetidine Derivatives

| Compound | pKa | Conditions |

| Azetidine | 11.29 | In H₂O.[7] |

| N-phenylazetidine derivative (4) | 4.3 | Measured by NMR.[5] |

| N-(2-pyridyl)azetidine derivative (1) | 6.3 (pyridyl N), -1.1 (azetidine N, calculated) | Measured by NMR.[5] |

| 3,3-difluoropyrrolidine | 7.5 | For comparison.[9] |

| Pyrrolidine | 11.3 | For comparison.[9] |

Key Reactions of the Azetidine Ring

The strained nature of the azetidine ring makes it susceptible to a variety of chemical transformations. These can be broadly categorized into ring-opening reactions, N-functionalization, and C-functionalization.

Ring-Opening Reactions

Ring-opening reactions are a hallmark of azetidine chemistry, providing a powerful tool for the synthesis of functionalized acyclic amines. These reactions can be initiated by various reagents and conditions.

-

Acid-Mediated Ring Opening: In the presence of strong acids, the azetidine nitrogen is protonated, forming a more electrophilic azetidinium ion. This facilitates nucleophilic attack and subsequent ring cleavage.[4] The regioselectivity of the attack depends on the substitution pattern of the ring.

-

Lewis Acid-Mediated Ring Opening: Lewis acids can also activate the azetidine ring towards nucleophilic attack. This method is often milder than using strong Brønsted acids and can offer different regioselectivities.

-

Nucleophilic Ring Opening of Azetidinium Ions: Pre-formed azetidinium ions, generated by N-alkylation or N-acylation, are highly susceptible to ring opening by a wide range of nucleophiles, including halides, cyanides, and organometallics.[10]

-

Transition Metal-Free Ring Opening: Intramolecular ring-opening reactions of azetidines can also occur under transition metal-free conditions, often initiated by the formation of a nucleophilic center within the same molecule.[11]

dot

Caption: General pathways for azetidine ring-opening.

N-Functionalization

The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo a variety of functionalization reactions, such as alkylation and acylation.[4] These reactions are fundamental for modifying the properties of azetidine-containing molecules and for introducing further functionality.

dot

Caption: N-Functionalization of the azetidine ring.

C-Functionalization

Functionalization of the carbon atoms of the azetidine ring allows for the introduction of diverse substituents and the creation of complex molecular architectures. This can be achieved through various strategies, including C-H activation and the use of pre-functionalized azetidine synthons.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of azetidine reactivity and stability.

Synthesis of N-Boc-3-hydroxyazetidine

Objective: To synthesize N-Boc-3-hydroxyazetidine, a common building block in medicinal chemistry.

Materials:

-

1-diphenylmethyl-3-hydroxyazetidine

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).

-

Add 10% palladium on carbon (10.0 g) to the solution.

-

Carry out catalytic hydrogenation at room temperature for 3 hours under a hydrogen atmosphere.

-

After the reaction is complete, remove the catalyst by filtration through a pad of celite.

-

To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of hexane:ethyl acetate (1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.

dot

Caption: Workflow for the synthesis of N-Boc-3-hydroxyazetidine.

Lewis Acid-Mediated Ring Opening of N-Tosylazetidine with Alcohols

Objective: To perform a Lewis acid-catalyzed ring-opening of a 2-aryl-N-tosylazetidine with an alcohol.

Materials:

-

2-Aryl-N-tosylazetidine

-

Anhydrous Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Alcohol (e.g., methanol, ethanol)

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a solution of the 2-aryl-N-tosylazetidine (1.0 equiv) in the desired alcohol (as solvent), add anhydrous Cu(OTf)₂ (1.0 equiv).

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature or reflux) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the corresponding 1,3-amino ether.

Determination of pKa of an Azetidine Derivative by NMR Spectroscopy

Objective: To determine the pKa of an azetidine derivative using NMR spectroscopy by monitoring the chemical shift changes as a function of pH.

Materials:

-

Azetidine derivative

-

Deuterated water (D₂O)

-

Deuterated acid (e.g., DCl)

-

Deuterated base (e.g., NaOD)

-

pH meter calibrated for D₂O (or apply a correction factor)

-

NMR spectrometer

Procedure:

-

Prepare a series of NMR samples of the azetidine derivative in D₂O at different pD values, spanning a range of at least 2-3 units above and below the expected pKa.

-

Adjust the pD of each sample by adding small amounts of DCl or NaOD.

-

Acquire a ¹H NMR spectrum for each sample.

-

Identify a proton signal that shows a significant chemical shift change upon protonation/deprotonation of the azetidine nitrogen.

-

Plot the chemical shift (δ) of this proton as a function of pD.

-

Fit the data to the Henderson-Hasselbalch equation or determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.

dot

Caption: Workflow for pKa determination by NMR spectroscopy.

Conclusion

The azetidine ring is a versatile and valuable scaffold in modern organic chemistry. Its unique balance of ring strain and stability allows for a rich and diverse range of chemical transformations. Understanding the factors that govern its reactivity and stability is crucial for its effective utilization in the synthesis of complex molecules, particularly in the context of drug discovery and development. This guide has provided a comprehensive overview of the fundamental principles of azetidine chemistry, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing the full potential of this intriguing heterocyclic system. Further research into the kinetics and thermodynamics of a broader range of azetidine reactions will undoubtedly continue to expand the synthetic utility of this important structural motif.

References

- 1. Nucleophilic Ring Opening Reactions of Azetidines - Margaret L. Foley Algazi - Google Books [books.google.com.sg]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bohrium.com [bohrium.com]

- 11. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2-(Pentan-2-yl)azetidine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery due to their unique structural and biological properties. The incorporation of an azetidine ring can impart favorable physicochemical properties to a molecule, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity. The stereoselective synthesis of substituted azetidines, particularly those with chiral centers, is a challenging yet crucial endeavor for the development of novel therapeutics. This document provides detailed application notes and protocols for the stereoselective synthesis of 2-(pentan-2-yl)azetidine, a chiral 2-alkyl-substituted azetidine. The methodologies described are based on established principles of asymmetric synthesis and are intended to provide a practical guide for researchers in the field.

While a direct, specific protocol for the synthesis of this compound is not extensively reported, this document outlines highly relevant and established stereoselective strategies for the synthesis of 2-alkyl-substituted azetidines that can be adapted for the target molecule. The primary strategies discussed include an organocatalytic approach involving asymmetric α-functionalization of aldehydes and a chiral auxiliary-mediated approach.

I. Overview of Synthetic Strategies

The stereoselective synthesis of this compound can be approached through several modern synthetic methodologies. The choice of strategy will depend on the desired stereoisomer, available starting materials, and laboratory capabilities. Two prominent and effective strategies are highlighted below.

Strategy 1: Organocatalytic Asymmetric Synthesis

This approach utilizes a chiral organocatalyst to introduce the stereocenter at the C2 position of the azetidine ring early in the synthetic sequence. A notable method involves the enantioselective α-chlorination of an aldehyde, which serves as a precursor to the corresponding γ-chloroamine, followed by intramolecular cyclization.[1] This strategy offers the advantage of using a small amount of a chiral catalyst to generate a large quantity of enantioenriched product.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

In this strategy, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step to yield the desired enantiomerically enriched product. The use of enantiopure sulfinamides, such as Ellman's auxiliary, is a well-established method for the asymmetric synthesis of amines and their derivatives, including azetidines.[2][3]

II. Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the key quantitative data associated with the general synthetic strategies adaptable for the synthesis of this compound. The data is based on reported syntheses of analogous 2-alkyl-substituted azetidines.

| Strategy | Key Reaction | Typical Overall Yield | Typical Enantiomeric Excess (ee) | Key Reagents/Catalysts | Reference |

| Organocatalytic Synthesis | Enantioselective α-chlorination of an aldehyde | 22-32% | 84-92% ee | Chiral prolinol-derived organocatalyst, NCS | [1] |

| Chiral Auxiliary Approach | Diastereoselective addition to a chiral N-sulfinyl imine | 50-70% (for addition step) | >95% dr | (R)- or (S)-tert-butanesulfinamide | [2][3] |

III. Experimental Protocols

Protocol 1: Organocatalytic Synthesis of (R)-2-(Pentan-2-yl)azetidine

This protocol is adapted from the general methodology for the enantioselective synthesis of 2-alkyl azetidines via organocatalysis.[1] The synthesis involves three main steps starting from 3-methylpentanal.

Step 1: Enantioselective α-Chlorination of 3-Methylpentanal

-

To a stirred solution of the chiral prolinol-derived organocatalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, 0.1 eq) in a suitable solvent (e.g., CH2Cl2) at -20 °C is added 3-methylpentanal (1.0 eq).

-

N-Chlorosuccinimide (NCS) (1.2 eq) is then added portion-wise over 10 minutes.

-

The reaction mixture is stirred at -20 °C for 24 hours.

-

Upon completion (monitored by TLC or GC-MS), the reaction is quenched with a saturated aqueous solution of Na2S2O3.

-

The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure to afford the crude (R)-2-chloro-3-methylpentanal, which is used in the next step without further purification.

Step 2: Reductive Amination and In Situ Nitrile Reduction

-

To a solution of the crude (R)-2-chloro-3-methylpentanal in methanol at 0 °C is added an aqueous solution of ammonia (excess).

-

Sodium cyanoborohydride (NaBH3CN) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours.

-

The reaction is then carefully acidified with HCl (e.g., 2M solution) to pH ~2 to quench the reaction and hydrolyze any intermediate imines.

-

The solvent is removed under reduced pressure. The resulting crude γ-chloroamine is used directly in the next step.

Step 3: Cyclization to (R)-2-(Pentan-2-yl)azetidine

-

The crude γ-chloroamine hydrochloride salt is dissolved in a suitable solvent (e.g., ethanol) and treated with a base (e.g., potassium carbonate, 3.0 eq).

-

The mixture is heated to reflux for 12 hours to induce intramolecular cyclization.

-

After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of CH2Cl2/MeOH with 1% NH4OH) to afford the desired (R)-2-(pentan-2-yl)azetidine.

-

The enantiomeric excess can be determined by chiral HPLC or GC analysis after derivatization with a chiral resolving agent.

Protocol 2: Chiral Auxiliary-Mediated Synthesis of (S,S)- or (S,R)-2-(Pentan-2-yl)azetidine

This protocol is a hypothetical adaptation based on the well-established use of Ellman's auxiliary for the asymmetric synthesis of azetidines.[2][3]

Step 1: Synthesis of the Chiral N-tert-Butanesulfinyl Imine

-

To a solution of (R)-tert-butanesulfinamide (1.0 eq) in a suitable solvent (e.g., THF) is added 3-methylpentanal (1.1 eq).

-

A dehydrating agent, such as CuSO4 or MgSO4 (2.0 eq), is added, and the mixture is stirred at room temperature for 12-24 hours until imine formation is complete (monitored by TLC or NMR).

-

The solid is filtered off, and the solvent is removed under reduced pressure to yield the crude N-sulfinyl imine, which can be purified by column chromatography or used directly in the next step.

Step 2: Diastereoselective Addition of a Vinyl Grignard Reagent

-

To a solution of the N-sulfinyl imine (1.0 eq) in a suitable solvent (e.g., THF) at -78 °C is added vinylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise.

-

The reaction is stirred at -78 °C for 3-6 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated.

-

The crude product, a homoallylic sulfinamide, is purified by column chromatography to isolate the desired diastereomer.

Step 3: Ozonolysis and Reductive Amination

-

The purified homoallylic sulfinamide is dissolved in a mixture of CH2Cl2 and MeOH at -78 °C, and ozone is bubbled through the solution until a blue color persists.

-

The solution is then purged with nitrogen or oxygen to remove excess ozone, and a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added. The reaction is allowed to warm to room temperature.

-

After workup, the resulting aldehyde is subjected to reductive amination in a one-pot fashion. A reducing agent such as sodium triacetoxyborohydride is added, and the reaction is stirred until the intramolecular cyclization to the N-sulfinyl-azetidine is complete.

Step 4: Deprotection of the Sulfinyl Group

-

The N-sulfinyl-azetidine is dissolved in a suitable solvent (e.g., methanol), and a strong acid (e.g., HCl in dioxane) is added.

-

The mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the residue is basified with an aqueous solution of NaOH and extracted with an organic solvent (e.g., CH2Cl2) to afford the free azetidine.

-

Purification by column chromatography or distillation yields the desired enantiomerically enriched this compound.

IV. Mandatory Visualizations

Caption: Organocatalytic approach to (R)-2-(Pentan-2-yl)azetidine.

Caption: Chiral auxiliary approach to this compound.

References

Application Notes and Protocols for N-functionalization of 2-(Pentan-2-yl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract